

AF 568 NHS Ester: An In-depth Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: AF 568 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AF 568 NHS ester**, a widely used amine-reactive fluorescent dye. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool in their experimental workflows. This document details the core properties of **AF 568 NHS ester**, provides step-by-step protocols for bioconjugation, and outlines its applications in key research areas.

Introduction to AF 568 NHS Ester

AF 568 NHS ester is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.^[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines (-NH₂) present on proteins, antibodies, peptides, and amine-modified oligonucleotides.^{[2][3]} This reaction forms a stable amide bond, making it an ideal choice for generating fluorescently labeled biomolecules for various applications, including fluorescence microscopy, immunofluorescence, and flow cytometry.^{[4][5]} The resulting AF 568 conjugates exhibit bright orange fluorescence with a spectral profile that is well-suited for multiplexing experiments.^[6]

Core Properties and Specifications

Understanding the chemical and spectral properties of **AF 568 NHS ester** is crucial for successful experimental design and data interpretation. The key quantitative data for **AF 568**

NHS ester and its protein conjugates are summarized in the tables below.

Table 1: Chemical and Physical Properties of AF 568 NHS Ester

Property	Value	Reference(s)
Molecular Weight	~791.8 g/mol	[1][2]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[1][2]
Reactivity	Primary amines	[1][2]
Solubility	Good in DMSO, DMF, and water	[7]
Storage Conditions	-20°C in the dark, desiccated	[7]

Table 2: Spectral Properties of AF 568 Conjugates

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~578 nm	[1][2]
Emission Maximum (λ_{em})	~602 nm	[1][2]
Molar Extinction Coefficient (ϵ) at λ_{ex}	~88,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Fluorescence Quantum Yield (Φ)	~0.69	[8]
Recommended Laser Line	561 nm or 568 nm	[5]
Spectrally Similar Dyes	Rhodamine Red	[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving **AF 568 NHS ester**, from antibody labeling and purification to its application in immunofluorescence.

Antibody Labeling with AF 568 NHS Ester

This protocol describes the covalent conjugation of **AF 568 NHS ester** to an antibody. The same general principles can be applied to other proteins.

Materials:

- Antibody or protein of interest (in an amine-free buffer like PBS)
- **AF 568 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Protein Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.
 - Adjust the antibody concentration to 2-10 mg/mL in PBS.
- Reaction Buffer Preparation:
 - Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH of the reaction mixture. The optimal pH for the NHS ester reaction is between 8.0 and 8.5.^[7]
- **AF 568 NHS Ester** Solution Preparation:
 - Immediately before use, dissolve the **AF 568 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

- Conjugation Reaction:
 - Calculate the required volume of the **AF 568 NHS ester** solution. A molar excess of the dye to the protein is typically used. A starting point is a 10-fold molar excess.
 - Slowly add the calculated amount of the dissolved **AF 568 NHS ester** to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.4).
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody. Unconjugated dye will elute later.
 - Collect the fractions containing the labeled antibody.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 578 nm (see Section 3.2).
 - Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 578 nm (A_{578}) using a spectrophotometer.
- Calculate the concentration of the dye:
 - Dye Concentration (M) = $A_{578} / \epsilon_{\text{dye}}$
 - where ϵ_{dye} is the molar extinction coefficient of AF 568 ($\sim 88,000 \text{ cm}^{-1}\text{M}^{-1}$).
- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{578} \times CF_{280})] / \epsilon_{\text{protein}}$
 - where CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.32 for AF 568).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein (e.g., $\sim 210,000 \text{ cm}^{-1}\text{M}^{-1}$ for IgG).
- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

An optimal DOL for antibodies is typically between 2 and 7.

Immunofluorescence Staining Protocol

This protocol outlines the use of an AF 568-conjugated secondary antibody for indirect immunofluorescence.

Materials:

- Cells cultured on coverslips
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (specific to the target protein)
- AF 568-conjugated secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

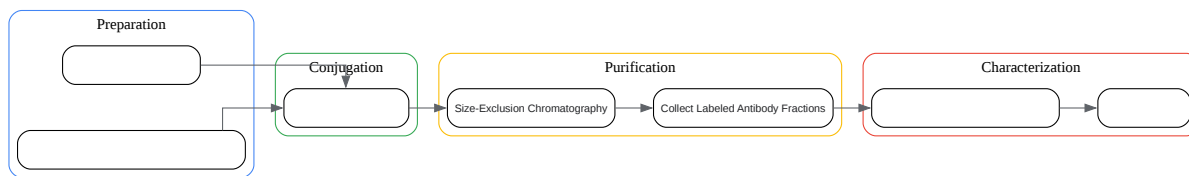
- Cell Fixation:
 - Wash the cells on coverslips twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in blocking buffer to its optimal concentration.
 - Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS.

- Secondary Antibody Incubation:
 - Dilute the AF 568-conjugated secondary antibody in blocking buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS, protected from light.
- Counterstaining and Mounting:
 - Incubate the cells with a nuclear counterstain like DAPI, if desired.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF 568 and the counterstain.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams for key workflows and a relevant signaling pathway.

Experimental Workflow: Antibody Labeling and Purification

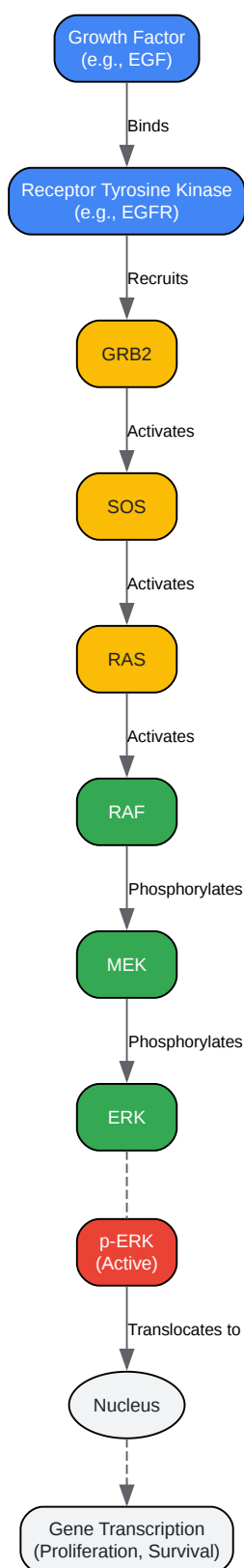


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Caption: Workflow for labeling an antibody with **AF 568 NHS ester** and subsequent purification.

Signaling Pathway: Simplified ERK Signaling Cascade

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its activation can be visualized using immunofluorescence with antibodies against phosphorylated ERK (p-ERK), which can be labeled with AF 568.



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Caption: A simplified diagram of the ERK signaling pathway.

Conclusion

AF 568 NHS ester is an indispensable tool for life science research, enabling the fluorescent labeling of a wide range of biomolecules. Its bright and photostable fluorescence, coupled with the straightforward and robust NHS ester chemistry, makes it a reliable choice for applications such as immunofluorescence and flow cytometry. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can confidently incorporate **AF 568 NHS ester** into their experimental designs to achieve high-quality, reproducible results.

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